Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related indolizine compounds involves multiple steps, including the reaction of ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate in glacial acetic acid. Such processes are characterized by their ability to form complex structures through intramolecular reactions and cyclization steps, providing a foundation for understanding the synthesis of Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as single-crystal X-ray diffraction. These structures are characterized by specific spatial arrangements and intramolecular hydrogen bonds, which contribute to their stability and reactivity. For example, the analysis of the crystal structure reveals orthorhombic space groups and specific unit-cell parameters, indicative of the compound's molecular geometry (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Indolizine compounds undergo various chemical reactions, including intramolecular arene-arene interactions and 1,3-dipolar cycloadditions. These reactions are crucial for the synthesis of diverse derivatives and understanding the compound's reactivity. Notably, the presence of fluorine atoms can influence the chemical behavior and electronic properties of the molecule, affecting its reactions and potential applications (Kakehi et al., 2003).
Scientific Research Applications
Synthetic Approaches and Material Applications
Indolizine derivatives, including compounds like Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate, have been the focus of synthetic chemistry due to their potential biological activities and applications in material science. Radical-induced synthetic approaches have been particularly highlighted for their efficiency in heterocycle construction, which is crucial for developing organic fluorescent molecules for biological and material applications. These methods emphasize atom- and step-economy, which are critical for sustainable chemistry practices (J. Hui et al., 2021).
Pharmaceutical Importance
Indolizine derivatives have shown a wide range of pharmacological importance, including antitumor, antimycobacterial, antagonist, and antiproliferative activities. This highlights the potential of Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate and similar compounds in drug development, despite the current absence of indolizine-based drugs in the market. The Structure-Activity Relationship (SAR) studies provide insights into the inhibitory actions of these compounds, suggesting their promise in therapeutic applications (K. Dawood & A. A. Abbas, 2020).
Bioactivity Studies
The synthesis and design of indolizine compounds with potential biological activities have been extensively reviewed. These studies cover various synthetic methods and highlight the antimicrobial, antioxidant, anti-inflammatory, anticonvulsant activities, and more. Such research underscores the versatility of indolizine derivatives in contributing to new drug discoveries and understanding drug mechanisms (G. S. Singh & E. E. Mmatli, 2011).
Biomass-Derived Applications in Drug Synthesis
Levulinic acid (LEV), derived from biomass, has been identified as a key chemical for synthesizing a variety of value-added chemicals, including drug synthesis. This points to the potential of using derivatives of indolizine compounds in creating more cost-effective, cleaner, and flexible drug synthesis methods. Such approaches align with the need for greener and more sustainable pharmaceutical manufacturing processes (Mingyue Zhang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-2-21-17(20)16-14(12-6-8-13(18)9-7-12)11-19-10-4-3-5-15(16)19/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZIZFQFNSAYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorophenyl)indolizine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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